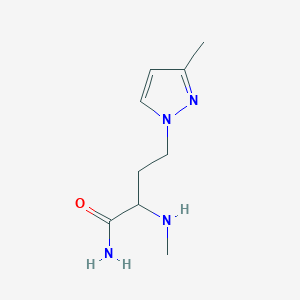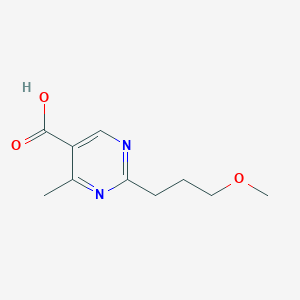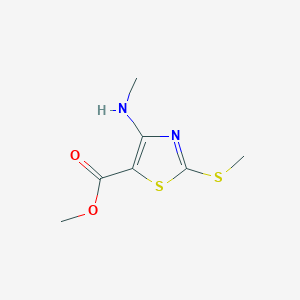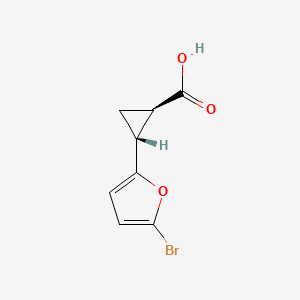
rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a bromofuran moiety and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Bromofuran Moiety: The bromofuran group can be introduced through a bromination reaction of a furan derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromofuran moiety or the carboxylic acid group, resulting in the formation of reduced products.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a useful model compound for studying various reaction mechanisms.
特性
分子式 |
C8H7BrO3 |
|---|---|
分子量 |
231.04 g/mol |
IUPAC名 |
(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)/t4-,5-/m1/s1 |
InChIキー |
XUPWYTDBWWOLRV-RFZPGFLSSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(O2)Br |
正規SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


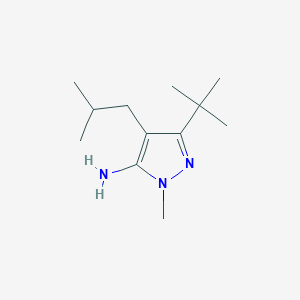

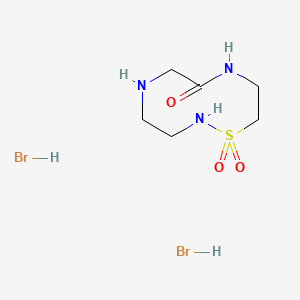
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
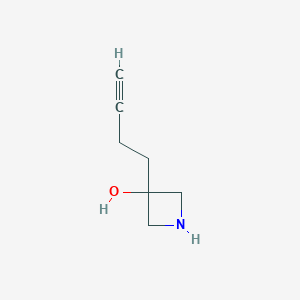
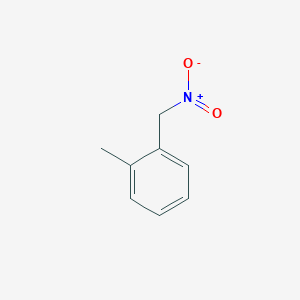
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
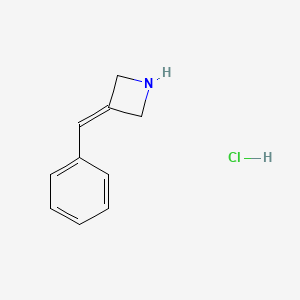
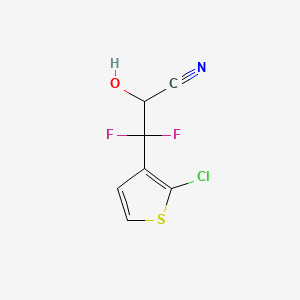

![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
